
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol" is a heterocyclic molecule that contains several functional groups and structural motifs, including a pyrimidine ring, an ethoxy group, and a benzyloxy group. These structural features are commonly found in compounds with potential biological activity and are often explored in the synthesis of pharmaceuticals and advanced materials.
Synthesis Analysis
The synthesis of heterocyclic compounds related to the target molecule involves the condensation of amino-substituted pyridines or pyrimidines with various esters or alcohols. For instance, the synthesis of 9-hydroxypyrido[1,2-a]pyrimidin-4-one derivatives is achieved through the condensation of 2-amino-3-hydroxypyridine with isopropylidene aminomethylenemalonate, followed by cyclization at high temperatures . Similarly, the synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines is reported via acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of phenols . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the target compound includes a pyrimidine ring, which is a common motif in heterocyclic compounds with a wide range of applications. The presence of a pyrimidine or pyridine moiety in a molecule can significantly influence its optical and electronic properties, as seen in the study of polyimides containing these heterocycles . The pyrimidine ring in the target compound is likely to contribute to its chemical reactivity and potential interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be quite diverse. For example, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position can undergo alkylation reactions to afford various regioisomers, which can then be converted to free phosphonic acids . Additionally, the presence of halogen substituents on the pyrimidine ring can lead to the formation of 5-halogenated derivatives with potential antiviral activity . These reactions highlight the versatility of pyrimidine derivatives in chemical synthesis and their relevance in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing pyrimidine rings can be influenced by the substituents attached to the ring. For instance, polyimides derived from diamine monomers containing pyrimidine moieties exhibit excellent solubility in polar solvents, high glass transition temperatures, and good mechanical properties . These properties are crucial for the development of materials with specific applications. The target compound's physical and chemical properties would need to be characterized through experimental studies, such as solubility tests, thermal analysis, and mechanical property measurements, to determine its potential applications.
Applications De Recherche Scientifique
Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors and Antioxidants
A study by La Motta et al. (2007) explored 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, focusing on their role as selective aldose reductase (ALR2) inhibitors. These compounds displayed significant activity in the micromolar/submicromolar range and exhibited notable antioxidant properties. The introduction of hydroxy groups enhanced their inhibitory potency, suggesting their potential in treating conditions like diabetic complications where ALR2 plays a role. The research also emphasized the importance of phenol or catechol hydroxyls in enzyme pharmacophoric recognition, highlighting the structural-activity relationships within these compounds (La Motta et al., 2007).
Antifungal Activity of Pyrimidin-2-Amine Derivatives
In another study, Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine derivatives and investigated their antifungal effects. These compounds demonstrated significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, with particular effectiveness against Aspergillus terreus. This research showcases the potential of pyrimidine derivatives in developing antifungal agents, underscoring their biologically active and therapeutically relevant properties (Jafar et al., 2017).
Synthesis and Properties of Benzoxazolylethylpyrimidine
Harutyunyan et al. (2015) focused on the one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds. This research highlights the versatility of pyrimidine derivatives in synthesizing complex structures and the potential for creating compounds with specific biochemical activities. The study offers insight into the synthetic pathways that could be relevant for the development of new therapeutic agents or research tools based on pyrimidine scaffolds (Harutyunyan et al., 2015).
Propriétés
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-2-30-21-10-6-7-11-22(21)32-23-15-27-25(26)28-24(23)19-13-12-18(14-20(19)29)31-16-17-8-4-3-5-9-17/h3-15,29H,2,16H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWWGLKFVWLYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516165.png)
![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2516169.png)
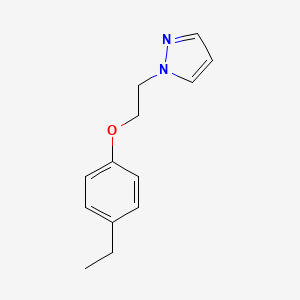
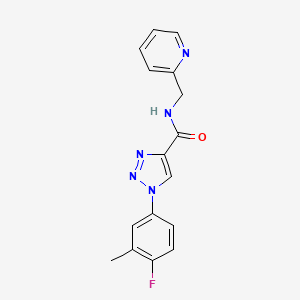
![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2516174.png)



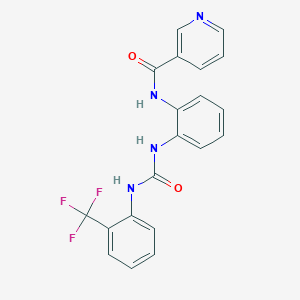
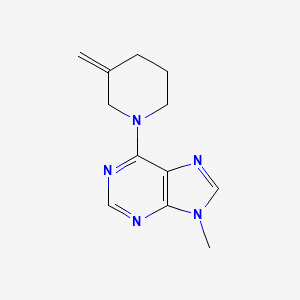
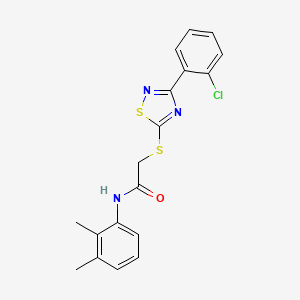
![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)
![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)